N-Cyclohexanecarbonyltetradecylamine
Description
N-Cyclohexanecarbonyltetradecylamine (CAS 1215071-05-8) is a synthetic compound featuring a cyclohexanecarbonyl group linked to a tetradecylamine (14-carbon alkyl chain) via an amide bond. It is primarily utilized in biomedical research, particularly in studies involving endocannabinoid signaling pathways. As an analog of fatty acyl ethanolamides, this compound has been shown to potentiate the intrinsic biological activity of endocannabinoids, making it valuable for investigating lipid-mediated cellular processes . It is supplied by specialized biochemical vendors such as Shanghai Youningwei Biological Technology Co., Ltd., and is marketed under catalog codes like GC44340 .
Properties
CAS No. |
1215071-05-8 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
InChI Key |
MIHNEWQWEUOBSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Synonyms |
N-tetradecyl-cyclohexanecarboxamide |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclohexanecarbonyltetradecylamine involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using standard chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Cyclohexanecarbonyltetradecylamine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclohexanecarbonyltetradecylamine has several scientific research applications:
Mechanism of Action
N-Cyclohexanecarbonyltetradecylamine exerts its effects by inhibiting the activity of acidic PEAase, an enzyme involved in the hydrolysis of palmitoylethanolamide . This inhibition potentiates the biological activity of endocannabinoids by preventing their breakdown . The molecular targets and pathways involved include the endocannabinoid system, where the compound modulates the levels of bioactive lipids .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The following table summarizes key characteristics of N-Cyclohexanecarbonyltetradecylamine and related compounds:
Detailed Comparative Analysis
Structural Differences
- This compound: Contains a carbonyl group bridging the cyclohexane ring and the tetradecyl chain, forming an amide linkage.
- Dicyclohexylamine: A secondary amine with two cyclohexyl substituents. Its non-polar structure and basicity make it suitable for neutralizing acidic corrosive agents in industrial settings .
- N-Cyclohexylhexadecylamine: Features a longer hexadecyl (16-carbon) chain directly bonded to the cyclohexylamine group.
Functional and Application Differences
- This compound: Used in endocannabinoid research to modulate lipid signaling pathways. Its amide group mimics endogenous fatty acid derivatives, enabling studies on receptor binding and enzymatic activity .
- Dicyclohexylamine : Primarily employed as a corrosion inhibitor in cooling systems and metalworking fluids. Its amine group reacts with acids to form protective salts, preventing material degradation .
- N-Cyclohexylhexadecylamine: Classified as a rare chemical for exploratory research.
Biological Activity
N-Cyclohexanecarbonyltetradecylamine is a compound that belongs to the class of N-acyl ethanolamines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its effects, mechanisms, and potential applications based on available research findings.
Chemical Structure and Properties
This compound (CAS 1215071-05-8) features a tetradecyl chain attached to a cyclohexanecarbonyl group. This structure is significant because the length and nature of the acyl chain can influence the compound's interaction with biological systems, particularly in lipid metabolism and signaling pathways.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an endocannabinoid-like compound. Research indicates that various analogs of fatty acyl ethanolamides, including this compound, can potentiate the intrinsic biological activity of endocannabinoids. The following sections provide detailed insights into its biological activities.
1. Endocannabinoid System Interaction
This compound has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood regulation, and appetite control. Specifically, it may influence cannabinoid receptors (CB1 and CB2) and affect the release of neurotransmitters.
2. Lipid Metabolism
The compound is implicated in lipid metabolism, particularly in the modulation of fatty acid amide hydrolase (FAAH) activity. This enzyme is responsible for the breakdown of endocannabinoids, and compounds that inhibit FAAH can enhance endocannabinoid signaling, potentially leading to therapeutic effects in conditions like chronic pain and inflammation .
Comparative Biological Activity Table
The following table summarizes the predicted biological activities associated with this compound and related compounds based on existing literature:
| Activity Type | Predicted Effect | Related Compounds |
|---|---|---|
| Endocannabinoid Modulation | Potentiation | Various fatty acyl ethanolamides |
| FAAH Inhibition | Increased signaling | N-Arachidonoyl dopamine, other NAEs |
| Anti-inflammatory Effects | Potential | Palmitoylethanolamide (PEA), Oleoylethanolamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
